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Compound of Interest

Compound Name: 4-Nitrocinnamaldehyde

CAS No.: 49678-08-2

Cat. No.: B3029032

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Nitrocinnamaldehyde (C₉H₇NO₃), a valuable intermediate in organic synthesis. For

researchers, scientists, and professionals in drug development, accurate structural elucidation

and purity assessment are paramount. This document offers a detailed examination of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data of the trans isomer of 4-Nitrocinnamaldehyde, grounded in field-proven

insights and established methodologies.

Introduction: The Molecular Blueprint
4-Nitrocinnamaldehyde is an aromatic aldehyde featuring a nitro group substituent on the

phenyl ring, conjugated with a propenal side chain. This extensive conjugation and the

presence of distinct functional groups (aldehyde, alkene, aromatic ring, and nitro group) give

rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is

crucial for reaction monitoring, quality control, and the characterization of novel derivatives.

The structural integrity of this molecule is the foundation of its chemical reactivity and potential

applications. Spectroscopic techniques provide a non-destructive means to verify this structure
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with high fidelity.

Caption: Molecular structure of 4-Nitrocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their

neighboring relationships. The electron-withdrawing nature of the nitro and aldehyde groups,

combined with the anisotropic effects of the aromatic ring and the alkene, results in a well-

dispersed and highly informative spectrum.

The choice of a suitable deuterated solvent is the first critical step. 4-Nitrocinnamaldehyde is

soluble in chloroform-d (CDCl₃), which provides a clean spectral window.

Sample Preparation: Accurately weigh 5-10 mg of 4-Nitrocinnamaldehyde and dissolve it in

approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no

solid particles are present. The final solution height should be ~4-5 cm.

Spectrometer Setup: Insert the sample into the spectrometer. The instrument is then tuned

and the magnetic field homogeneity is optimized through a process called shimming, using

the deuterium lock signal from the solvent.

Acquisition: Acquire the ¹H NMR spectrum. Standard parameters on a 400 MHz

spectrometer typically include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient

to achieve an excellent signal-to-noise ratio.
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Caption: Workflow for ¹H NMR Spectroscopic Analysis.

The ¹H NMR spectrum of trans-4-nitrocinnamaldehyde in CDCl₃ exhibits five distinct signals

corresponding to its seven protons.

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-c (Aldehyde) 9.80 Doublet (d) 7.5 1H

H-f, H-f'

(Aromatic)
8.31 Doublet (d) ~8.7 2H

H-e, H-e'

(Aromatic)
7.76 Doublet (d) ~8.7 2H

H-b (Vinylic) 7.57 Doublet (d) 16.2 1H

H-a (Vinylic) 6.83
Doublet of

Doublets (dd)
16.2, 7.5 1H

Data sourced

from

ChemicalBook.

[1]

Aldehyde Proton (H-c, 9.80 ppm): This proton is the most deshielded due to the strong

electron-withdrawing effect of the carbonyl oxygen and its anisotropic field. It appears as a

doublet due to coupling with the adjacent vinylic proton (H-a).
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Aromatic Protons (H-f/f', 8.31 ppm & H-e/e', 7.76 ppm): The aromatic protons appear as two

distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho

to the electron-withdrawing nitro group (H-f/f') are significantly downfield compared to those

ortho to the cinnamoyl group (H-e/e').

Vinylic Protons (H-b, 7.57 ppm & H-a, 6.83 ppm): These two protons on the double bond

show a large coupling constant (J = 16.2 Hz), which is definitive for a trans stereochemistry.

H-b is coupled only to H-a, appearing as a doublet. H-a is coupled to both H-b and the

aldehyde proton H-c, resulting in a doublet of doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon

atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The protocol is similar to that for ¹H NMR, but typically requires a higher sample concentration

due to the low natural abundance of the ¹³C isotope.

Sample Preparation: Dissolve 15-25 mg of 4-Nitrocinnamaldehyde in 0.6-0.7 mL of CDCl₃.

Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This involves irradiating

the protons to collapse all ¹³C-¹H couplings, resulting in a spectrum of singlets for each

carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary

carbons.
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Caption: Workflow for ATR-IR Spectroscopic Analysis.

The IR spectrum of 4-Nitrocinnamaldehyde is dominated by strong absorptions from its key

functional groups.
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~1700 Strong C=O Stretch (Aldehyde)

~1635 Medium C=C Stretch (Alkene)

~1595 Medium C=C Stretch (Aromatic)

~1515 Strong Asymmetric NO₂ Stretch

~1345 Strong Symmetric NO₂ Stretch

~975 Strong
C-H Out-of-plane bend (trans-

alkene)

Data interpreted from the NIST

Chemistry WebBook IR

Spectrum.[2]

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak in this region is characteristic of the

aldehyde carbonyl group. Conjugation lowers this frequency slightly from a typical saturated

aldehyde (~1725 cm⁻¹).

NO₂ Stretches (~1515 and ~1345 cm⁻¹): Two very strong and distinct peaks are the

unmistakable signature of the nitro group. The higher frequency band is the asymmetric

stretch, and the lower is the symmetric stretch.

Alkene and Aromatic Stretches (~1635 and ~1595 cm⁻¹): The C=C stretching vibrations for

the alkene and the aromatic ring appear in this region.

trans-Alkene Bend (~975 cm⁻¹): A strong absorption near this value is highly diagnostic for

the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the stereochemistry

observed in the ¹H NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For 4-Nitrocinnamaldehyde, the highly conjugated π-system allows for electronic transitions

at relatively low energies, resulting in absorption in the UV region.
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble.

Methanol or ethanol are common choices.

Solution Preparation: Prepare a dilute stock solution of 4-Nitrocinnamaldehyde with a

precisely known concentration. From this, prepare a series of dilutions to find a concentration

that gives a maximum absorbance between 0.5 and 1.5.

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the

spectrophotometer (or run a baseline correction) across the desired wavelength range (e.g.,

200-500 nm).

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the

absorption spectrum.

Prepare Dilute Solution
in UV-grade Solvent

Calibrate Spectrometer
with Solvent Blank

Fill Quartz Cuvette
with Sample Solution

Scan Wavelength Range
(e.g., 200-500 nm)

Identify λmax and
Record Absorbance

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis.
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The UV-Vis spectrum is characterized by strong absorption bands corresponding to π → π*

electronic transitions within the extensive conjugated system.

λmax (nm) Electronic Transition

~315 π → π*

Data sourced from SpectraBase.[3]

The primary absorption maximum (λmax) around 315 nm is attributed to a π → π* transition

involving the entire conjugated system, from the nitro-substituted phenyl ring through the

double bond to the carbonyl group. The extensive conjugation significantly lowers the energy

gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied

molecular orbital (LUMO), shifting the absorption to a longer wavelength (a bathochromic shift)

compared to its non-conjugated components. A weaker n → π* transition, associated with the

non-bonding electrons of the carbonyl oxygen, may also be observed as a shoulder at a longer

wavelength, though it is often obscured by the much stronger π → π* band.

Conclusion
The comprehensive spectroscopic analysis of 4-Nitrocinnamaldehyde provides a self-

validating dataset for its structural confirmation. ¹H and ¹³C NMR define the precise atomic

connectivity and stereochemistry, IR spectroscopy confirms the presence of all key functional

groups, and UV-Vis spectroscopy elucidates the nature of its conjugated electronic system.

Together, these techniques offer an unambiguous and robust characterization essential for any

research or development endeavor involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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